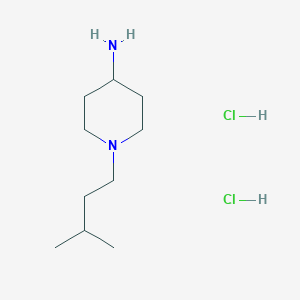
1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL is a chemical compound with the molecular formula C10H24Cl2N2. It is also known by its IUPAC name, 1-isopentyl-4-piperidinamine dihydrochloride. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology .
准备方法
The synthesis of 1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL typically involves the reaction of 1-(3-Methylbutyl)piperidine with hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
化学反应分析
1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
科学研究应用
1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study cellular processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and behavior . The exact pathways and targets depend on the specific context and application of the compound .
相似化合物的比较
1-(3-METHYLBUTYL)PIPERIDIN-4-AMINE, HCL can be compared with other similar compounds, such as:
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1-(3-Methoxypropyl)-4-piperidinamine: Another related compound with variations in its side chain, affecting its reactivity and use in research.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and biological properties .
生物活性
1-(3-Methylbutyl)piperidin-4-amine, HCl, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H22N2.2HCl
- Molecular Weight : 243.22 g/mol
- CAS Number : 1355247-69-6
- Purity : Minimum 95% .
The biological activity of this compound, is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the central nervous system (CNS), potentially influencing pathways associated with mood regulation, anxiety, and cognition. The specific mechanisms include:
- Receptor Modulation : The compound may interact with neurotransmitter receptors such as dopamine and serotonin receptors, which are crucial for mood and behavioral regulation.
- Inhibition of Reuptake : It might inhibit the reuptake of certain neurotransmitters, thereby increasing their availability in the synaptic cleft.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anxiolytic Effects : Studies have shown that compounds in the piperidine class can exhibit anxiolytic properties. For example, related compounds have demonstrated efficacy in reducing anxiety-like behaviors in animal models .
- Antidepressant Activity : Preliminary data suggest that this compound may have antidepressant-like effects, possibly through its action on serotonin pathways .
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activity of piperidine derivatives similar to this compound:
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
- CNS Modulation : Potential anxiolytic and antidepressant effects through receptor modulation.
- Antiviral Properties : Similar compounds have shown efficacy against various viruses.
- Selective Cytotoxicity : Exhibits preferential toxicity towards cancerous cells over healthy cells.
Future Directions
Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future studies include:
- Clinical Trials : To assess safety and efficacy in humans.
- Mechanistic Studies : To clarify its interaction with specific receptors and pathways.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced therapeutic effects.
属性
IUPAC Name |
1-(3-methylbutyl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9(2)3-6-12-7-4-10(11)5-8-12;;/h9-10H,3-8,11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBWYTPOOOWJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














